Arecoline
CAS No.: 63-75-2
VCID: VC0194364
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Arecoline is a mild parasympathomimetic stimulant alkaloid derived from the areca nut, the fruit of the Areca catechu palm . This oily liquid, notable for being odorless, is known to induce heightened alertness and energy, coupled with mild euphoria and relaxation . Arecoline's effects stem from its action as a partial agonist of muscarinic acetylcholine receptors, setting it apart from nicotine, which targets nicotinic acetylcholine receptors . It is also used in the form of various salts as a ganglionic stimulant, a parasympathomimetic, and a vermifuge, especially in veterinary practice . Beyond its recreational and traditional uses, arecoline has several effects on the human body. It stimulates the digestive system, promotes excitation, and may possess anti-inflammatory, anti-thrombosis, and anti-atherogenic effects . Research indicates it can increase testosterone levels and prevent pancreatic B cell dysfunction resulting from high fructose intake . Arecoline is volatile in steam and miscible with solvents such as ether, alcohols, dimethyl sulfoxide (DMSO), dimethyl formamide, and water . Similar compounds found in areca nuts include guvacoline, arecaidine, and guvacine . Arecoline has garnered interest for its potential medicinal properties, including its impact on the nervous, cardiovascular, endocrine, and digestive systems . It has shown promise in enhancing learning and memory in rodents and has been explored for its short-lived effects against schizophrenia . Arecoline's influence on acetylcholine receptors also contributes to its ability to stimulate digestive processes and act as a vasodilator . |
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CAS No. | 63-75-2 |
Product Name | Arecoline |
Molecular Formula | C8H13NO2 |
Molecular Weight | 155.19 g/mol |
IUPAC Name | methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
Standard InChI | InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3 |
Standard InChIKey | HJJPJSXJAXAIPN-UHFFFAOYSA-N |
SMILES | CN1CCC=C(C1)C(=O)OC |
Canonical SMILES | CN1CCC=C(C1)C(=O)OC |
Appearance | Yellow Oil |
Purity | > 95% |
Synonyms | 1-Methyl-1,2,5,6-tetrahydro-pyridine-3-carboxylic Acid Methyl Ester; 3-Methoxycarbonyl-1-methyl-1,2,5,6-tetrahydropyridine; Arecaidine Methyl Ester; |
PubChem Compound | 2230 |
Last Modified | Aug 15 2023 |
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